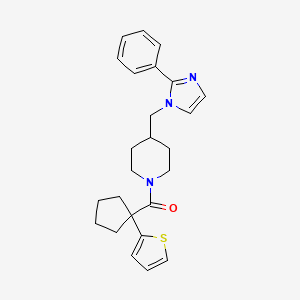

(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

CAS No.: 1351642-08-4

Cat. No.: VC4445450

Molecular Formula: C25H29N3OS

Molecular Weight: 419.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351642-08-4 |

|---|---|

| Molecular Formula | C25H29N3OS |

| Molecular Weight | 419.59 |

| IUPAC Name | [4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

| Standard InChI | InChI=1S/C25H29N3OS/c29-24(25(12-4-5-13-25)22-9-6-18-30-22)27-15-10-20(11-16-27)19-28-17-14-26-23(28)21-7-2-1-3-8-21/h1-3,6-9,14,17-18,20H,4-5,10-13,15-16,19H2 |

| Standard InChI Key | VGDWBYKMLBJKEP-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CN4C=CN=C4C5=CC=CC=C5 |

Introduction

Structural Characterization

Core Molecular Architecture

The molecule consists of three primary components:

-

A piperidine ring substituted at the 1-position with a methanone group.

-

A 2-phenyl-1H-imidazole group attached via a methylene bridge to the piperidine’s 4-position.

-

A 1-(thiophen-2-yl)cyclopentyl group bonded to the methanone carbonyl.

Stereochemical Considerations

The cyclopentyl group’s stereochemistry at the 1-position and the piperidine ring’s conformation may influence biological activity. Molecular modeling of analogous compounds suggests that axial-equatorial substituent arrangements modulate receptor binding .

Synthesis and Reactivity

Reaction Optimization

Data from analogous syntheses indicate that:

-

Solvent: THF or DMF improves yields (e.g., 91% in CDI-mediated couplings ).

-

Temperature: Room temperature suffices for CDI activation, avoiding side reactions.

-

Workup: Acidic quenching (1N HCl) followed by ethyl acetate extraction isolates the product .

Physicochemical Properties

Calculated Molecular Parameters

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (≥10 mM).

-

Stability: Susceptible to hydrolysis at the methanone group under acidic/basic conditions.

Applications and Future Directions

Medicinal Chemistry

-

Lead Optimization: The thiophene-cyclopentyl group offers a vector for modulating selectivity in kinase inhibitor design.

-

Probe Development: Fluorescent tagging at the imidazole NH could enable cellular imaging applications.

Industrial Synthesis

-

Scale-Up Challenges: CDI-mediated couplings may require alternative reagents (e.g., EDC/HOBt) for cost-effective production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume